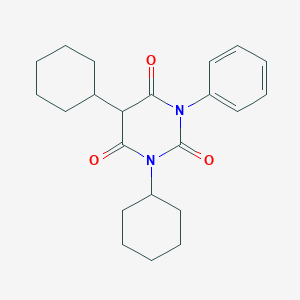
1,5-Dicyclohexyl-3-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dicyclohexyl-3-phenylbarbituric acid, also known as this compound, is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
One of the most significant applications of 1,5-dicyclohexyl-3-phenylbarbituric acid is its use as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound demonstrates superior anti-inflammatory activity compared to traditional NSAIDs, such as phenylbutazone, while exhibiting lower toxicity levels. The mechanism of action involves the inhibition of inflammatory pathways, making it a candidate for treating various inflammatory disorders without the adverse side effects associated with corticosteroids and other NSAIDs .
Pharmacological Studies
Pharmacological studies have shown that derivatives of barbituric acid, including this compound, possess anticonvulsant properties. These compounds have been tested in animal models for their efficacy in controlling seizures and may serve as potential treatments for epilepsy. The structure-activity relationship (SAR) studies suggest that modifications in the cyclohexyl and phenyl groups can significantly influence the anticonvulsant activity .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions starting from malonic acid derivatives and urea compounds. Various synthetic methods have been documented, highlighting the versatility in producing this compound and its derivatives . The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activities or reduced side effects.
Potential in Cancer Treatment
Recent studies have explored the anticancer potential of barbituric acid derivatives, including this compound. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include interference with cell cycle progression and induction of apoptosis in malignant cells . Further investigations are necessary to elucidate the precise mechanisms and therapeutic potential in oncology.
Immune Modulation
Emerging evidence suggests that barbituric acid derivatives could act as immune modulators. This application is particularly relevant in the context of autoimmune diseases where modulation of immune responses is crucial for therapeutic intervention . The immunomodulatory effects observed in preclinical studies warrant further exploration to determine their clinical relevance.
Case Studies and Research Findings
Propiedades
Número CAS |
1053-49-2 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2 |
Clave InChI |
MSVVAFKSLYXQNS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Sinónimos |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















